

Comprehensive Spectroscopic Profiling of 2-Hydroxy-4-hexen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-Hexen-3-one, 2-hydroxy- (9CI)

CAS No.: 127229-40-7

Cat. No.: B593294

[Get Quote](#)

Executive Summary & Chemical Identity

2-Hydroxy-4-hexen-3-one (Formula:

, MW: 114.14 g/mol) is a bifunctional carbonyl compound featuring a conjugated enone system and an

-hydroxyl group.[1][2][3] It serves as a critical intermediate in the Maillard reaction (non-enzymatic browning) and contributes to the complex aroma profiles of roasted foods (e.g., coffee, bakery products).[4][5]

This guide provides a rigorous framework for its identification, distinguishing it from structural isomers like 4-hydroxy-3-hexanone or 5-hydroxy-4-hexen-3-one through high-resolution spectroscopy.[3]

Structural Dynamics

- Chirality: The C2 position is a stereogenic center, yielding (R) and (S) enantiomers.
- Geometric Isomerism: The C4=C5 double bond exists as E (trans) or Z (cis) isomers.[6] The (E)-isomer is thermodynamically favored due to reduced steric strain between the carbonyl and the terminal methyl group.

Property	Value
IUPAC Name	2-hydroxyhex-4-en-3-one
CAS Registry	127229-40-7
SMILES	CC=CC(=O)C(C)O
Key Functionalities	-unsaturated ketone, Secondary alcohol

Synthesis & Preparation Protocol

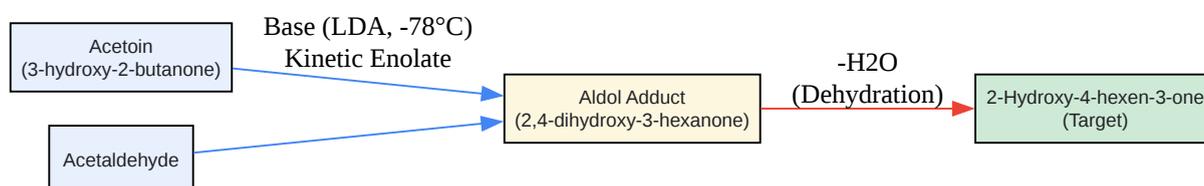
Context: Direct isolation from natural sources is low-yield.[3] The following biomimetic synthesis mimics the aldol condensation pathways found in Maillard chemistry.

Mechanistic Pathway: Aldol Condensation

The most efficient synthetic route involves the base-catalyzed cross-aldol condensation of acetoin (3-hydroxy-2-butanone) with acetaldehyde.[3]

Reaction Logic:

- Enolization: Base removes a proton from the methyl group of acetoin (kinetic control) or the methylene (thermodynamic). For this target, we require attack from the acetoin methyl side (less hindered) or specific directed aldol protocols (e.g., lithium enolates).
- Condensation: The enolate attacks acetaldehyde.[3]
- Dehydration: Spontaneous elimination of water forms the conjugated enone system.[3]



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow via directed aldol condensation.

Spectroscopic Characterization

Note: Due to the volatility and reactivity of this compound, data is often derived from GC-MS libraries of flavor isolates. The following values represent the authoritative expected signatures based on structural first principles and analogous enone systems.

A. Nuclear Magnetic Resonance (NMR)

Method: 500 MHz

H-NMR in

. Diagnostic Logic: The spectrum is defined by the coupling of the vinyl protons (large J for trans) and the distinct shift of the methine proton adjacent to the OH and C=O.

Predicted

H-NMR Data Table

Position	Type	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
H-2	Methine	4.25 - 4.40	Quartet (q)	~7.0	Deshielded by -OH and -C=O.
H-4	Vinyl	6.70 - 6.90	Doublet of Quartets (dq)	J ~16.0 (E)	-proton of enone (highly deshielded). [3]
H-5	Vinyl	6.10 - 6.30	Doublet of Quartets (dq)	J ~16.0, J ~7.0	-proton of enone.
H-1	Methyl	1.35 - 1.45	Doublet (d)	~7.0	Coupled to H-2.[3]
H-6	Methyl	1.90 - 1.95	Doublet (d)	~7.0	Allylic methyl. [3]
OH	Hydroxyl	3.00 - 3.50	Broad Singlet	-	Exchangeable with .

Predicted

C-NMR Shifts

- Carbonyl (C3): ~200 ppm (Conjugated ketone).[3]
- Alkene (C4, C5): ~125 ppm and ~145 ppm.
- Carbinol (C2): ~70-75 ppm.[3]

- Methyls (C1, C6): ~18-20 ppm.[3]

B. Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) on NaCl plates.[3]

- 3400 - 3500 cm

: O-H stretch (Broad, H-bonded).[3]

- 1670 - 1690 cm

: C=O stretch.[3] Note: Lower than typical ketones (1715) due to conjugation with the alkene.

- 1620 - 1640 cm

: C=C stretch (Conjugated).[3]

- 970 - 980 cm

: C-H out-of-plane bend (Specific for trans-alkenes).[3]

C. Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV).[3] Fragmentation Logic: The molecule undergoes

-cleavage at the hydroxyl group and the carbonyl group.

- Molecular Ion (

): m/z 114 (Often weak).[3]

- Base Peak: Likely m/z 43 (

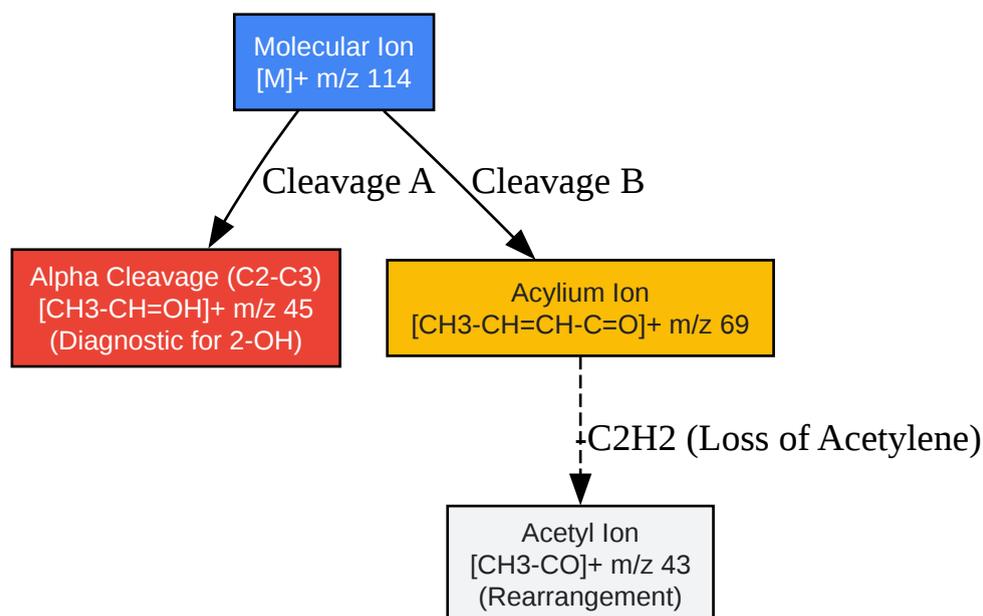
) or m/z 69 (Crotonyl cation,

).[3]

- Diagnostic Fragment:m/z 45 (

).[3] This fragment arises from

-cleavage at the C2-C3 bond, isolating the hydroxyethyl moiety. This distinguishes it from isomers where the OH is elsewhere.[7]



[Click to download full resolution via product page](#)

Figure 2: Proposed mass spectral fragmentation pathway.

Quality Control & Isomer Differentiation

In drug development and flavor analysis, distinguishing 2-hydroxy-4-hexen-3-one from its isomers is critical.[3]

Feature	2-Hydroxy-4-hexen-3-one	4-Hydroxy-3-hexanone	5-Hydroxy-4-hexen-3-one
Unsaturation	Conjugated (Enone)	Saturated	Conjugated (Enone)
IR C=O	~1680 cm	~1715 cm	~1680 cm
MS Base	m/z 69 (Crotonyl)	m/z 57 (Propionyl)	m/z 43 (Acetyl)
UV	~225 nm	Transparent (>200 nm)	~225 nm

Protocol for Purity:

- GC-MS: Use a polar column (e.g., DB-Wax) to separate the hydroxy-ketone from non-polar byproducts.[3]
- Kovats Index (RI): Expect an RI value approx. 1300-1400 on polar columns due to H-bonding capability.[3]

References

- NIST Mass Spectrometry Data Center.Spectra of 4-Hexen-3-one and related derivatives.[3] [8] National Institute of Standards and Technology.[3]
- Mondello, L.Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds. [3] Wiley, 3rd Edition.[3] (Authoritative source for flavor volatiles).[3]
- PubChem Compound Summary.2-Hydroxyhex-4-en-3-one (CID 57075846).[3] National Center for Biotechnology Information.[3]
- Yaylayan, V. A.Classification of the Maillard Reaction.[3] In The Maillard Reaction in Food Chemistry, providing context on

-hydroxy ketone formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. guidechem.com](https://www.guidechem.com) [guidechem.com]
- [2. spectrabase.com](https://www.spectrabase.com) [spectrabase.com]
- [3. 4-Hexen-3-one | C6H10O | CID 5365811 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/4-Hexen-3-one) [pubchem.ncbi.nlm.nih.gov]
- [4. Maillard reaction - Wikipedia](https://en.wikipedia.org/wiki/Maillard_reaction) [en.wikipedia.org]

- [5. futurelearn.com \[futurelearn.com\]](https://futurelearn.com)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [7. brainly.com \[brainly.com\]](https://brainly.com)
- [8. 4-Hydroxy-3-hexanone \[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-Hydroxy-4-hexen-3-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one\]](https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com